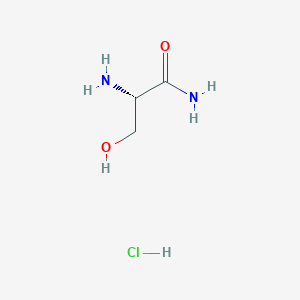

H-Ser-NH2.HCl

Description

The exact mass of the compound L-Serinamide hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-hydroxypropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURWDDZIWBGXCK-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-74-6 | |

| Record name | L-Serinamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65414-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-amino-3-hydroxypropionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Ser-NH2.HCl (L-Serinamide Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Ser-NH2.HCl, chemically known as (2S)-2-amino-3-hydroxypropanamide hydrochloride or L-Serinamide hydrochloride, is a derivative of the amino acid L-serine.[1][2] It serves as a versatile building block in synthetic organic chemistry and is of particular interest in the fields of peptide synthesis, medicinal chemistry, and drug discovery. Its structure incorporates a primary amide and a primary alcohol, providing multiple points for chemical modification. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications relevant to research and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a central chiral carbon atom bonded to an amino group, a carboxamide group, a hydroxymethyl group, and a hydrogen atom. The compound is the hydrochloride salt of L-serinamide, where the amino group is protonated.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-hydroxypropanamide hydrochloride | [3] |

| CAS Number | 65414-74-6 | [2][3] |

| Molecular Formula | C₃H₉ClN₂O₂ | [2][3] |

| Molecular Weight | 140.57 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 185-188 °C | [3][4] |

| Solubility | Soluble in water. | [1] |

| Optical Rotation | [α]²⁰/D +14° (c=1 in H₂O) | [2] |

| SMILES | N--INVALID-LINK--CO.Cl | [2] |

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the ammonolysis of L-serine methyl ester hydrochloride.[2]

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: Dissolve L-serine methyl ester hydrochloride (1 equivalent) in concentrated aqueous ammonia (B1221849) (a suitable excess) in a sealed pressure vessel.

-

Reaction Execution: Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully remove the excess ammonia under reduced pressure.

-

Purification: The crude product can be purified by recrystallization. Dissolve the crude residue in a minimal amount of hot ethanol (B145695) or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization. Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.[5] Alternatively, for higher purity, ion-exchange chromatography can be employed.[6]

-

Final Product: The final product is obtained as a white to off-white crystalline solid.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (in D₂O) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hα | ~4.0 | t | 1H | CH(NH₃⁺) |

| Hβ | ~3.9 | d | 2H | CH₂(OH) |

| NH₃⁺, OH, NH₂ | ~4.8 (solvent peak) | s (broad) | 5H | Exchangeable protons |

| ¹³C NMR (in D₂O) | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~175 | Amide carbonyl |

| Cα | ~57 | CH(NH₃⁺) |

| Cβ | ~62 | CH₂(OH) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching (from OH, NH₂, and NH₃⁺) |

| ~3000 | Medium | C-H stretching |

| ~1680 | Strong | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending (Amide II band) |

| ~1400 | Medium | C-N stretching |

| ~1050 | Strong | C-O stretching |

Mass Spectrometry (MS)

For the free base (L-Serinamide, M.W. 104.11), the following fragments are expected under Electron Ionization (EI) or Electrospray Ionization (ESI).

| m/z | Proposed Fragment |

| 105.06 | [M+H]⁺ (Protonated molecule) |

| 87.05 | [M+H - H₂O]⁺ |

| 74.06 | [M+H - CH₂OH]⁺ |

| 44.05 | [CONH₂]⁺ |

Applications in Drug Development

This compound and its derivatives are valuable tools in the pharmaceutical industry and drug discovery.

-

Peptide Synthesis: As a derivative of serine, it is a fundamental building block for the synthesis of peptides and peptidomimetics. The amide and hydroxyl groups can be selectively protected and deprotected to allow for chain elongation and modification.[7]

-

Precursor for Bioactive Molecules: It serves as a precursor for the synthesis of various bioactive molecules, including therapeutic agents targeting neurological disorders.[1]

-

Covalent Inhibitors: Serine amide derivatives are utilized in the design of covalent inhibitors for serine hydrolases, a large and diverse family of enzymes implicated in numerous diseases.[8]

-

Antiviral Agents: L-Serine amide hydrochloride has been investigated as a synthetic anti-HIV agent. It is proposed to inhibit the viral life cycle by interfering with viral DNA synthesis.[3]

Logical Relationships in Application

The utility of this compound in drug development stems from its structural features, leading to various applications.

Conclusion

This compound is a commercially available and synthetically accessible derivative of L-serine with significant applications in chemical and pharmaceutical research. Its well-defined structure and versatile functional groups make it an important chiral building block for the synthesis of complex molecules, particularly peptides and other bioactive compounds. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Serinamide hydrochloride | 65414-74-6 [m.chemicalbook.com]

- 3. L-Serine amide hydrochloride | 65414-74-6 | FS49352 [biosynth.com]

- 4. L-Serinamide hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Serine-Focused Covalent Library - Enamine [enamine.net]

L-Serinamide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of L-Serinamide hydrochloride. The information is curated for professionals in research and development, offering detailed experimental protocols and clear visual representations of its utility in key biochemical processes.

Physical and Chemical Properties

L-Serinamide hydrochloride is the hydrochloride salt of L-Serinamide, an amide derivative of the amino acid L-serine. It presents as a white to off-white crystalline powder.[1][2] Key physical and chemical data are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white or red to purple crystals or crystalline powder | [1][2] |

| Melting Point | 185-188 °C (decomposes) | [1][2] |

| Boiling Point | 444.7 °C at 760 mmHg (calculated) | |

| Optical Activity | [α]20/D +14° (c=1 in H2O) | [1][2] |

Chemical and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉ClN₂O₂ | [1] |

| Molecular Weight | 140.57 g/mol | [1] |

| CAS Number | 65414-74-6 | [1] |

| Synonyms | (S)-2-Amino-3-hydroxypropionamide hydrochloride, H-Ser-NH2·HCl | [2] |

| pKa | Data for the free amide, L-Serinamide, is available in the IUPAC Digitized pKa Dataset.[3] Experimental values for the hydrochloride salt are not readily available. | |

| Solubility | Soluble in water.[4] Quantitative data (g/L) is not specified in the reviewed literature. | |

| Stability and Storage | Stable under normal conditions. It is recommended to keep the container tightly closed and stored in a dark, cool, and well-ventilated place, under an inert atmosphere at room temperature.[1][2] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of L-Serinamide hydrochloride and the determination of its key physical properties.

Synthesis of L-Serinamide Hydrochloride

This protocol is adapted from the general procedure for the synthesis of (S)-2-amino-3-hydroxypropionamide hydrochloride from L-serine methyl ester hydrochloride.[1]

Materials:

-

L-serine methyl ester hydrochloride

-

Ammonia (B1221849) solution (e.g., 7N in Methanol or aqueous ammonia)

-

Dilute hydrochloric acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Dissolve 3.5 g (0.0225 mol) of L-serine methyl ester hydrochloride in 100 mL of ammonia solution in a round-bottom flask.

-

Stir the reaction mixture at room temperature for 48 hours.

-

After the reaction is complete, remove the ammonia by distillation under reduced pressure using a rotary evaporator.

-

To the resulting residue, add a small amount of dilute hydrochloric acid to dissolve it completely.

-

Freeze-dry the solution to obtain the L-serinamide hydrochloride product as a solid.

Determination of Melting Point

This is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the L-Serinamide hydrochloride sample is dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of approximately 10-15 °C per minute for a preliminary, approximate melting point determination.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point.

Determination of Solubility (Qualitative)

A general procedure to confirm the solubility of L-Serinamide hydrochloride in water.

Materials:

-

L-Serinamide hydrochloride

-

Distilled water

-

Test tubes

-

Vortex mixer or magnetic stirrer

-

Spatula

Procedure:

-

Add approximately 10 mg of L-Serinamide hydrochloride to a test tube.

-

Add 1 mL of distilled water to the test tube.

-

Agitate the mixture using a vortex mixer or a magnetic stirrer for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble under these conditions.

-

If the solid has not fully dissolved, incrementally add more solvent and continue to agitate until the solid dissolves or it becomes apparent that it is sparingly soluble or insoluble.

Determination of pKa via Titration

This protocol outlines a general method for determining the pKa values of an amino acid derivative by acid-base titration.

Materials:

-

L-Serinamide hydrochloride

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Distilled water

Procedure:

-

Accurately weigh a sample of L-Serinamide hydrochloride and dissolve it in a known volume of distilled water in a beaker to create a solution of known concentration (e.g., 0.1 M).

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Fill a burette with the standardized NaOH solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH shows a significant and then diminishing increase, indicating the equivalence points have been passed (typically to around pH 12).

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa value(s) can be determined from the midpoint(s) of the buffering region(s) on the titration curve. The pKa is the pH at which half of the acidic group has been neutralized.

Visualizations

The following diagrams, created using the DOT language, illustrate the synthesis of L-Serinamide hydrochloride and its role in biochemical pathways.

Caption: Workflow for the synthesis of L-Serinamide hydrochloride.

Caption: L-Serinamide hydrochloride as a building block in peptide synthesis.

Caption: L-Serine pathway and the conceptual position of L-Serinamide.

References

An In-depth Technical Guide to the Synthesis and Purification of L-Serinamide Hydrochloride (H-Ser-NH2.HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of L-Serinamide Hydrochloride (H-Ser-NH2.HCl), a valuable building block in peptide synthesis and various pharmaceutical applications.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic and purification workflows.

Overview of Synthetic Strategies

The synthesis of L-Serinamide Hydrochloride typically involves a multi-step process beginning with the readily available amino acid, L-serine. The core of the synthesis revolves around the protection of the amine and carboxylic acid functionalities, followed by amidation of the carboxyl group and subsequent deprotection to yield the final product. The two most common strategies employ either the tert-butyloxycarbonyl (Boc) or the carboxybenzyl (Cbz) protecting group for the α-amino group.

Chemical and Physical Properties

A summary of the key chemical and physical properties of L-Serinamide Hydrochloride is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 65414-74-6 | [1] |

| Molecular Formula | C3H9ClN2O2 | [1] |

| Molecular Weight | 140.57 g/mol | [1][2] |

| Appearance | White to off-white or red to purple crystalline powder | [1] |

| Melting Point | 185-188 °C | |

| Optical Activity ([α]20/D) | +14° (c=1 in H2O) | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1][2] |

Synthesis of L-Serinamide Hydrochloride

This section details the experimental protocols for the synthesis of this compound. Two primary routes are described, utilizing either Boc or Cbz protecting groups.

Synthesis Workflow Diagram

The general workflow for the synthesis of this compound is illustrated below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-Serine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis.[3] The reaction is typically performed under mild basic conditions.

-

Materials: L-Serine, Di-tert-butyl dicarbonate (B1257347) (Boc2O), Sodium bicarbonate (NaHCO3), Dioxane, Water, Ethyl acetate (B1210297).

-

Procedure:

-

Dissolve L-Serine in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.

-

Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc2O) portion-wise while stirring vigorously at room temperature.

-

Continue stirring for 12-24 hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with a cold, dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-Boc-L-Serine as a white solid.[4]

-

Step 2: Synthesis of N-Boc-L-Serinamide

-

Materials: N-Boc-L-Serine, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or other coupling agent, Ammonium (B1175870) bicarbonate (NH4HCO3), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-L-Serine and one equivalent of NHS in anhydrous DCM.

-

Cool the solution to 0 °C and add one equivalent of DCC.

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

To the filtrate, add a solution of 1.5 equivalents of ammonium bicarbonate in water.

-

Stir the biphasic mixture vigorously for 12-16 hours.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain N-Boc-L-Serinamide.

-

Step 3: Deprotection of N-Boc-L-Serinamide to this compound

The Boc group is readily cleaved under acidic conditions.[5]

-

Materials: N-Boc-L-Serinamide, 4M HCl in Dioxane, Diethyl ether.

-

Procedure:

-

Dissolve N-Boc-L-Serinamide in a minimal amount of 4M HCl in dioxane.

-

Stir the solution at room temperature for 30 minutes to 2 hours.[6] The deprotection is typically rapid.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Evaporate the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.[7]

-

Step 1: Synthesis of N-Cbz-L-Serine

The carboxybenzyl (Cbz) protecting group is another common choice for amine protection.

-

Materials: L-Serine, Benzyl (B1604629) chloroformate (Cbz-Cl), Sodium hydroxide (B78521) (NaOH), Water, Diethyl ether.

-

Procedure:

-

Dissolve L-Serine in 2N NaOH solution and cool to 0-5 °C.

-

Add benzyl chloroformate and 2N NaOH solution simultaneously in portions, maintaining the pH between 9-10 and the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 2-3 hours at room temperature.

-

Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

-

Acidify the aqueous layer to pH 2 with cold, dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield N-Cbz-L-Serine.

-

Step 2: Synthesis of N-Cbz-L-Serinamide

-

Materials: N-Cbz-L-Serine, Coupling agents (as in Route A), Ammonium chloride, Triethylamine (B128534) (TEA), DMF.

-

Procedure:

-

Activate the carboxylic acid of N-Cbz-L-Serine using a suitable coupling agent (e.g., HATU, HOBt/DCC) in an anhydrous solvent like DMF.

-

Add ammonium chloride and triethylamine to the activated ester.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Work up the reaction by diluting with ethyl acetate and washing with water, dilute acid, dilute base, and brine.

-

Dry the organic layer and concentrate to obtain N-Cbz-L-Serinamide.

-

Step 3: Deprotection of N-Cbz-L-Serinamide to this compound

The Cbz group is typically removed by catalytic hydrogenolysis.

-

Materials: N-Cbz-L-Serinamide, Palladium on carbon (10% Pd/C), Methanol (B129727), Hydrochloric acid.

-

Procedure:

-

Dissolve N-Cbz-L-Serinamide in methanol containing one equivalent of hydrochloric acid.

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to hydrogenation (H2 gas at 1-3 bar) at room temperature for 2-6 hours.[8]

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst through a pad of Celite.

-

Evaporate the solvent from the filtrate to yield this compound.

-

Alternative Direct Ammonolysis Route

A more direct route involves the ammonolysis of L-serine methyl ester hydrochloride.[2]

-

Materials: L-Serine methyl ester hydrochloride, Ammonia (B1221849) solution (aqueous or in methanol).

-

Procedure:

-

Dissolve L-serine methyl ester hydrochloride in a concentrated solution of ammonia in water or methanol.[2]

-

Stir the solution at room temperature for 48 hours.

-

Remove the ammonia by distillation under reduced pressure.

-

Dissolve the residue in a small amount of dilute hydrochloric acid and then freeze-dry to obtain the product. This method has been reported to yield the product in 87.5%.

-

Purification of L-Serinamide Hydrochloride

Purification is a critical step to ensure the final product meets the high-purity standards required for its applications.

Purification Workflow Diagram

The general workflow for the purification of this compound is depicted below.

Caption: General workflow for the purification of this compound.

Purification Protocols

Crystallization is the most common method for purifying this compound.

-

Solvent Systems: A mixture of a protic solvent like ethanol (B145695) or methanol and a less polar co-solvent such as diethyl ether or ethyl acetate is often effective.

-

General Procedure:

-

Dissolve the crude this compound in a minimum amount of hot methanol or ethanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add a co-solvent (e.g., diethyl ether) until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate crystal formation.

-

Collect the crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

-

For very high purity requirements, column chromatography may be employed.

-

Stationary Phase: Silica (B1680970) gel is commonly used.

-

Mobile Phase: A gradient of a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, can be used to elute the product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the presence of all protons and their respective chemical environments. Key signals include those for the α-proton, β-protons, and the amide protons.

-

¹³C NMR provides information about the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for the hydroxyl group (O-H stretch), amine hydrochloride salt (N-H stretch), and amide carbonyl group (C=O stretch) should be observed.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the cation (H-Ser-NH2).

-

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product. A purity of ≥98% is typically desired for research and pharmaceutical applications.[1]

-

Elemental Analysis: Can be used to confirm the elemental composition of the hydrochloride salt.

Summary of Analytical Data

| Analysis | Expected Results |

| ¹H NMR (D2O) | Signals corresponding to the α-CH and β-CH2 protons. |

| IR (KBr, cm⁻¹) | Broad O-H and N-H stretching, C=O stretching (amide I), N-H bending (amide II). |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free amine. |

| HPLC Purity | ≥ 98% |

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should adapt these protocols based on the specific requirements of their work and always adhere to standard laboratory safety practices.

References

- 1. chemimpex.com [chemimpex.com]

- 2. L-Serinamide hydrochloride | 65414-74-6 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

The Strategic Role of L-Serinamide Hydrochloride in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serinamide hydrochloride emerges as a valuable building block in the realm of peptide synthesis, particularly for the construction of peptides with a C-terminal amide. This technical guide delineates the core principles and practical applications of L-Serinamide hydrochloride in synthetic peptide chemistry. While its primary utility is rooted in solution-phase peptide synthesis (SPPS), the principles discussed herein are foundational for any researcher aiming to incorporate a C-terminal serinamide (B1267486) moiety. This document provides a comprehensive overview of its chemical properties, a detailed, representative experimental protocol for dipeptide synthesis, and illustrative data to guide expectations in a laboratory setting.

Introduction

Peptide synthesis is a cornerstone of modern drug discovery and biochemical research. The functional diversity of peptides is often enhanced by modifications at their N- or C-termini. C-terminal amidation is a common post-translational modification that can significantly impact the biological activity, stability, and pharmacokinetic properties of a peptide. L-Serinamide hydrochloride offers a direct and efficient starting point for the synthesis of such peptide amides, particularly in solution-phase strategies. Its use circumvents the need for post-synthesis amidation of a C-terminal carboxylic acid, which can sometimes lead to side reactions or require harsh conditions. This guide will explore the practical applications of L-Serinamide hydrochloride in the synthesis of peptide amides.

Chemical Properties of L-Serinamide Hydrochloride

A thorough understanding of the physicochemical properties of L-Serinamide hydrochloride is essential for its effective use in peptide synthesis.

| Property | Value |

| CAS Number | 65414-74-6 |

| Molecular Formula | C₃H₉ClN₂O₂ |

| Molecular Weight | 140.57 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 185-188 °C |

| Solubility | Soluble in water |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1][2] |

Role in Peptide Synthesis: Solution-Phase Approach

L-Serinamide hydrochloride's primary role is as a nucleophile in the first coupling step of a solution-phase peptide synthesis to generate a C-terminal serinamide. The free amino group of L-serinamide attacks the activated carboxyl group of an N-protected amino acid to form a dipeptide amide. The peptide chain can then be elongated from the N-terminus of this dipeptide.

General Workflow for Dipeptide Amide Synthesis

The synthesis of a dipeptide amide using L-Serinamide hydrochloride can be conceptualized in the following workflow:

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis of a model dipeptide amide, N-(tert-Butoxycarbonyl)-L-alanyl-L-serinamide (Boc-Ala-Ser-NH₂), using L-Serinamide hydrochloride.

Materials and Reagents

-

L-Serinamide hydrochloride

-

N-Boc-L-Alanine (Boc-Ala-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

Protocol 1: Coupling of N-Boc-L-Alanine with L-Serinamide Hydrochloride

This protocol details the formation of the peptide bond between Boc-Ala-OH and L-Serinamide.

-

Preparation of Reactants:

-

In a round-bottom flask, dissolve L-Serinamide hydrochloride (1.0 eq) in anhydrous DMF.

-

Add DIPEA (1.1 eq) to the solution to neutralize the hydrochloride and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

-

Activation and Coupling:

-

Cool the Boc-Ala-OH/HOBt solution to 0 °C in an ice bath.

-

Add EDC-HCl (1.1 eq) to the cooled solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

-

Slowly add the activated Boc-Ala-OH solution to the L-Serinamide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

-

Work-up:

-

Remove the DCM under reduced pressure.

-

Dilute the remaining DMF solution with EtOAc.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Ser-NH₂.

-

Protocol 2: N-Terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free dipeptide amide.

-

Deprotection Reaction:

-

Dissolve the crude Boc-Ala-Ser-NH₂ in a solution of 50% TFA in DCM.

-

Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

-

Isolation:

-

Remove the solvent and excess TFA under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the dipeptide amide as its TFA salt.

-

Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

-

Protocol 3: Purification

Purification of the final peptide is crucial to remove unreacted starting materials, reagents, and byproducts.

-

Chromatography:

-

The crude peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

A typical mobile phase system consists of a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

-

The fractions containing the pure peptide are collected, combined, and lyophilized to obtain the final product as a white powder.

-

Illustrative Quantitative Data

The following table presents representative data for the synthesis of a dipeptide amide via a solution-phase coupling reaction. These values are illustrative and can vary depending on the specific amino acids, coupling reagents, and reaction conditions.

| Step | Product | Typical Crude Yield (%) | Typical Purity by HPLC (%) | Typical Final Yield after Purification (%) |

| Coupling | Boc-Ala-Ser-NH₂ | 85 - 95 | 80 - 90 | Not Applicable |

| Deprotection & Purification | H-Ala-Ser-NH₂ · TFA | 90 - 98 (crude) | >95 (after purification) | 70 - 85 (overall) |

Conclusion

L-Serinamide hydrochloride serves as a practical and efficient starting material for the synthesis of peptides with a C-terminal serinamide. Its application in solution-phase peptide synthesis, as detailed in this guide, provides a direct route to these important molecules. While specific, published protocols directly utilizing L-Serinamide hydrochloride are not abundant in readily available literature, the representative procedures provided herein are based on well-established and reliable peptide coupling methodologies. These protocols, combined with the provided technical data, offer a solid foundation for researchers to successfully incorporate L-Serinamide hydrochloride into their peptide synthesis workflows, facilitating the exploration of novel peptide-based therapeutics and research tools.

References

Technical Guide: L-Serinamide Hydrochloride (H-Ser-NH2.HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data and a representative experimental workflow for L-Serinamide hydrochloride (H-Ser-NH2.HCl), a serine derivative frequently utilized in peptide synthesis and other biochemical applications.

Core Compound Data

L-Serinamide hydrochloride is the hydrochloride salt of L-Serinamide. The following table summarizes its key identifiers and properties.

| Parameter | Value | Citations |

| CAS Number | 65414-74-6 | [1][2][3][4] |

| Molecular Formula | C₃H₉ClN₂O₂ | [1][2][5][6] |

| Molecular Weight | 140.57 g/mol | [1][2][5][7][8] |

| Synonyms | (S)-2-Amino-3-hydroxypropanamide hydrochloride, L-Ser-NH2 HCl | [5][7] |

| Appearance | White to off-white solid/crystalline powder | [2][9] |

| Melting Point | 185-188 °C | [3][5] |

Experimental Protocol: Dipeptide Synthesis

This section details a representative experimental protocol for the synthesis of a dipeptide (e.g., Fmoc-Ala-Ser-NH2) using this compound as the C-terminal amide source. This is a standard liquid-phase peptide coupling reaction.

Objective: To couple N-terminally protected Fmoc-Alanine (Fmoc-Ala-OH) with L-Serinamide hydrochloride (this compound) to form the dipeptide Fmoc-Ala-Ser-NH2.

Materials:

-

L-Serinamide hydrochloride (this compound)

-

Fmoc-L-Alanine (Fmoc-Ala-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask and magnetic stirrer

-

Standard laboratory glassware

Methodology:

-

Neutralization of this compound:

-

Dissolve L-Serinamide hydrochloride (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Methylmorpholine (NMM) or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0 °C.

-

-

Activation of Fmoc-Ala-OH:

-

In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.

-

Cool this solution to 0 °C.

-

Add DIC (1.1 eq) to the solution and stir for 20-30 minutes at 0 °C to form the active ester.

-

-

Peptide Coupling Reaction:

-

Slowly add the activated Fmoc-Ala-OH solution to the neutralized H-Ser-NH2 solution from step 1.

-

Allow the reaction mixture to warm to room temperature and stir overnight (12-18 hours).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.

-

Dilute the filtrate with Ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude peptide can be further purified by flash column chromatography or recrystallization if necessary.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized Fmoc-Ala-Ser-NH2 using techniques such as NMR spectroscopy and Mass Spectrometry (MS).

-

Visualizations

The following diagrams illustrate the logical workflow of the peptide synthesis protocol described above.

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS#:65414-74-6 | Chemsrc [chemsrc.com]

- 4. abmole.com [abmole.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. L-Serinamide hydrochloride | 65414-74-6 [m.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. store.p212121.com [store.p212121.com]

- 9. echemi.com [echemi.com]

Solubility Profile of L-Serinamide Hydrochloride (H-Ser-NH2.HCl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of L-Serinamide hydrochloride (H-Ser-NH2.HCl), a crucial parameter for its application in research and pharmaceutical development. Understanding the solubility of this serine derivative in various solvents is fundamental for designing experimental protocols, formulating stable solutions, and enabling its use in further scientific investigations.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For ionizable compounds like L-Serinamide hydrochloride, solubility can be significantly influenced by the pH of the aqueous medium and the polarity of the solvent. The principle of "like dissolves like" is a guiding concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Quantitative Solubility Data

Precise quantitative solubility data for L-Serinamide hydrochloride is limited in publicly available literature. However, key data points have been established for commonly used laboratory solvents. The following table summarizes the available quantitative and qualitative solubility information for this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Molarity (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL[1] | Not Specified | 355.69[1] | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; using newly opened DMSO is recommended[1]. |

| Water | H₂O | Soluble[2] | Not Specified | Not Specified | As a hydrochloride salt of a small amino acid derivative, it is expected to be freely soluble in water. |

It is important to note that temperature, pH, and the presence of other solutes can significantly affect solubility.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4] The following protocol outlines a general procedure that can be adapted for determining the solubility of L-Serinamide hydrochloride in various solvents.

1. Materials and Equipment:

-

L-Serinamide hydrochloride (this compound) powder

-

Selected solvents (e.g., water, ethanol, methanol, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of L-Serinamide hydrochloride to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of L-Serinamide hydrochloride of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of L-Serinamide hydrochloride in the filtered supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

3. Data Analysis and Reporting:

-

The solubility should be reported in mg/mL and/or molarity (mol/L).

-

The temperature at which the solubility was determined must be specified.

-

For buffered solutions, the pH should be reported.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound using the shake-flask method.

This comprehensive guide provides a foundational understanding of the solubility of L-Serinamide hydrochloride. For specific applications, it is recommended to experimentally determine the solubility under the precise conditions of your intended use.

References

In-Depth Technical Guide to the Safety and Handling of H-Ser-NH2.HCl (Serinamide Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for H-Ser-NH2.HCl (L-Serinamide hydrochloride), a serine derivative utilized in various research and pharmaceutical development applications. The following sections detail the compound's properties, potential hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. This data is essential for proper storage, handling, and experimental design.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | (S)-2-amino-3-hydroxypropionamide hydrochloride | [1][2] |

| Synonyms | L-Serinamide hydrochloride, this compound | [1][2] |

| CAS Number | 65414-74-6 | [2] |

| Molecular Formula | C₃H₉ClN₂O₂ | [2] |

| Molecular Weight | 140.57 g/mol | [2] |

| Appearance | Off-white to white crystalline powder | [1] |

| Melting Point | 184 - 190 °C (363.2 - 374 °F) | [1] |

| Solubility | Soluble in water. | [3] |

| Stability | Stable under normal conditions. | [1] |

Table 2: Storage and Stability of this compound

| Parameter | Recommendation | Source(s) |

| Storage Temperature | Room temperature. | [1] |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | [4][5] |

| Conditions to Avoid | Incompatible products, dust formation. | [1] |

| Incompatible Materials | Strong oxidizing agents. | [1] |

Safety and Hazard Information

Table 3: Hazard Identification and Classification

| Hazard | Description | Precautionary Statement | Source(s) |

| Acute Toxicity | No specific data available for this compound. For the related compound L-Serine, the oral LD50 in rats is > 2000 mg/kg. | Handle with care, avoid ingestion. | |

| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing. | [1] |

| Eye Damage/Irritation | May cause eye irritation. | Wear safety glasses or goggles. | [1] |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. | Avoid breathing dust. Use in a well-ventilated area. | [1] |

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or glasses.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

-

After Skin Contact: Wash the affected area with soap and water.[6]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Experimental Protocols: Safe Handling in a Research Setting

The following is a generalized protocol for the safe handling and use of this compound in a laboratory environment.

Receiving and Storage

-

Upon receipt, verify the integrity of the container.

-

Store the compound in a cool, dry, and well-ventilated area at room temperature.[1]

-

Keep the container tightly closed when not in use.

Weighing and Preparation of Solutions

-

Perform weighing operations in a designated area, such as a chemical fume hood or a balance with a draft shield, to minimize dust inhalation.

-

Wear appropriate PPE (lab coat, gloves, safety glasses).

-

To prepare a solution, slowly add the weighed this compound to the solvent (e.g., water) while stirring to ensure complete dissolution.

Disposal

-

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

-

Contaminated materials should be treated as chemical waste.

Visualized Workflow and Logical Relationships

The following diagrams illustrate key workflows and relationships for the safe handling of this compound.

Caption: Safe handling workflow for this compound.

Caption: Spill response protocol for this compound.

References

An In-depth Technical Guide to the Discovery and History of L-Serinamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serinamide hydrochloride, a derivative of the non-essential amino acid L-serine, is a compound of increasing interest in biochemical research and pharmaceutical development. Its structural similarity to L-serine suggests potential roles in neuroscience and as a building block in the synthesis of bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of L-Serinamide hydrochloride. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for the scientific community.

Introduction and Historical Context

The history of L-Serinamide hydrochloride is intrinsically linked to the study of its parent amino acid, L-serine. L-serine was first isolated from silk protein in 1865 by Emil Cramer and its structure was established in 1902.[1][2] The development of methods for the synthesis of peptides in the mid-20th century spurred interest in amino acid derivatives that could serve as versatile building blocks. While the exact date and discoverer of the first synthesis of L-Serinamide hydrochloride are not prominently documented in readily available literature, its preparation follows established principles of organic chemistry, specifically the amidation of the carboxyl group of L-serine. Early research likely focused on its potential as an intermediate in peptide synthesis. A notable early synthesis of carbobenzoxy-l-serinamide was described in 1942 as part of an effort to synthesize peptides of L-serine.[3] More recently, its relevance has expanded into the field of neuroscience, given the crucial roles of L-serine and its metabolite D-serine in neurotransmission.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Serinamide hydrochloride is essential for its application in research and development. The following tables summarize key quantitative data for the compound and its common precursor, L-Serine Methyl Ester Hydrochloride.

Table 1: Physicochemical Properties of L-Serinamide Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉ClN₂O₂ | [5][6] |

| Molecular Weight | 140.57 g/mol | [5][6] |

| Appearance | White to off-white or red to purple crystals or crystalline powder | [5][6] |

| Melting Point | 185-188 °C (lit.) | [5][6] |

| Optical Rotation [α]20/D | +14° (c=1, H₂O) | [5][6] |

| CAS Number | 65414-74-6 | [5] |

Table 2: Physicochemical Properties of L-Serine Methyl Ester Hydrochloride (Precursor)

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀ClNO₃ | [7] |

| Molecular Weight | 155.58 g/mol | [8] |

| Appearance | White to almost white powder to crystal | [8] |

| Melting Point | 163 °C (dec.)(lit.) | [8] |

| Solubility in H₂O | ≥ 100 mg/mL | [8] |

| Solubility in DMSO | ≥ 100 mg/mL (requires sonication) | [8] |

| pKa | 7.03 (at 25°C) | [8] |

| CAS Number | 5680-80-8 | [8] |

Synthesis and Experimental Protocols

The synthesis of L-Serinamide hydrochloride is most commonly achieved through the ammonolysis of its corresponding methyl ester, L-serine methyl ester hydrochloride.

Synthesis of L-Serine Methyl Ester Hydrochloride (Precursor)

The precursor, L-Serine methyl ester hydrochloride, is typically synthesized by the esterification of L-serine using methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas.[7]

-

Reaction Setup: Suspend L-serine in anhydrous methanol in a reaction vessel equipped with a stirrer and a gas inlet.

-

Acidification: Cool the suspension in an ice bath and bubble anhydrous hydrogen chloride gas through the mixture until saturation, or alternatively, add thionyl chloride dropwise.

-

Reaction: Allow the mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate method (e.g., TLC).

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is L-serine methyl ester hydrochloride.

-

Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol.[7]

Synthesis of L-Serinamide Hydrochloride

The conversion of the methyl ester to the amide is a straightforward ammonolysis reaction.

-

Reaction Setup: Dissolve 3.5 g (0.0225 mol) of L-serine methyl ester hydrochloride in 100 mL of ammonia (B1221849) water in a sealed reaction vessel.

-

Reaction: Stir the solution at room temperature for 48 hours.

-

Work-up: After the reaction is complete, remove the ammonia by distillation under reduced pressure.

-

Salt Formation and Isolation: Dissolve the residue in a small amount of dilute hydrochloric acid.

-

Purification: Freeze-dry the solution to yield the final product, L-Serinamide hydrochloride. This protocol reports a yield of 87.5%.[5]

Spectroscopic Characterization

The structure of L-Serinamide hydrochloride can be confirmed by various spectroscopic methods.

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the α-proton, the β-protons of the hydroxymethyl group, and the amine and amide protons.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the carbonyl carbon, the α-carbon, and the β-carbon.

-

IR (ATR): The infrared spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O (amide I), and N-H bend (amide II) functional groups.

Note: Specific peak assignments can be found in spectral databases such as SpectraBase.[9]

Biological Significance and Signaling Pathways

The biological relevance of L-Serinamide hydrochloride is largely inferred from the well-established roles of L-serine in the central nervous system (CNS). L-serine is a precursor to several important biomolecules, including other amino acids and neurotransmitters.

L-Serine Biosynthesis and Metabolism

L-serine is synthesized in the body from the glycolytic intermediate 3-phosphoglycerate. This pathway is particularly active in the brain.

Caption: L-Serine biosynthesis and its conversion to D-serine and glycine.

Role in Neuromodulation

A critical function of L-serine in the brain is its conversion to D-serine by the enzyme serine racemase. D-serine is a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[1] Given that L-Serinamide hydrochloride can be considered a protected form of L-serine, it is plausible that it could modulate these pathways, although further research is needed to confirm this.

Experimental Workflows

The potential neuroprotective effects of L-Serinamide hydrochloride can be investigated using various in vitro and in vivo models. The following diagram illustrates a general workflow for assessing its neuroprotective properties in a cell culture model of glutamate-induced excitotoxicity.

Caption: Workflow for assessing the neuroprotective effects of L-Serinamide hydrochloride.

Conclusion

L-Serinamide hydrochloride is a valuable compound with a foundation in the rich history of amino acid and peptide chemistry. While its own history is not as extensively documented as that of L-serine, its straightforward synthesis and potential biological activities make it a subject of considerable interest. This technical guide has provided a consolidated resource on its properties, synthesis, and potential applications, particularly in the context of neuroscience. The detailed protocols and diagrams are intended to facilitate further research into the therapeutic and synthetic utility of L-Serinamide hydrochloride. As research into the complexities of neurological disorders continues, the exploration of L-serine derivatives like L-Serinamide hydrochloride may offer new avenues for drug discovery and development.

References

- 1. Serine - Wikipedia [en.wikipedia.org]

- 2. L-Serine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Serinamide hydrochloride | 65414-74-6 [m.chemicalbook.com]

- 6. L-Serinamide hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

H-Ser-NH2.HCl as a Chiral Building Block: A Technical Guide for Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Serinamide hydrochloride (H-Ser-NH2.HCl) and its D-enantiomer are versatile and highly valuable chiral building blocks in modern organic synthesis. Derived from the natural amino acid serine, this compound offers a compact trifunctional scaffold—comprising a primary amine, a primary amide, and a primary alcohol—all centered around a defined stereocenter. This trifunctionality, combined with its commercial availability and crystalline nature, makes it an ideal starting point for the stereoselective synthesis of a diverse array of complex molecules. This guide provides an in-depth overview of the physicochemical properties of this compound, its core applications in the synthesis of peptides and chiral heterocycles, detailed experimental protocols for key transformations, and quantitative data to inform synthetic planning.

Physicochemical and Chiroptical Properties

This compound is a white to off-white crystalline powder, appreciated for its stability and ease of handling compared to the free base.[1][2] Its hydrochloride salt form enhances water solubility.[3] Key properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₉ClN₂O₂ | [2] |

| Molecular Weight | 140.57 g/mol | [2] |

| CAS Number | 65414-74-6 (L-isomer) | [2] |

| 122702-20-9 (D-isomer) | [4] | |

| Melting Point | 185-188 °C (lit.) | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Optical Activity ([α]²⁰/D) | +14° (c = 1 in H₂O) for L-isomer | [1][2] |

| Purity | Typically ≥98% | - |

| Storage Temperature | Room Temperature (Inert Atmosphere) | [1][2] |

Core Applications in Asymmetric Synthesis

The synthetic utility of this compound stems from the differential reactivity of its three functional groups, allowing for sequential and site-selective modifications while preserving the original stereochemistry.

Peptide Synthesis

As an amino acid derivative, this compound is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS). The free primary amine serves as the nucleophile for coupling with an N-protected amino acid or peptide fragment, which is activated by a coupling reagent. The primary amide at the C-terminus is often a required motif in bioactive peptides, mimicking the C-terminus of a native peptide chain or enhancing metabolic stability. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for this transformation, offering rapid reaction times and suppression of racemization.[5][6]

Synthesis of Chiral 2-Substituted-4,5-dihydrooxazoles (Oxazolines)

One of the most powerful applications of this compound is its use as a precursor for chiral 2-substituted oxazolines. These heterocycles are prevalent in asymmetric catalysis as chiral ligands and are core structural motifs in numerous natural products and pharmaceuticals. The synthesis is a versatile two-step process:

-

N-Acylation: The primary amine of serinamide (B1267486) is selectively acylated with an acyl chloride, anhydride (B1165640), or carboxylic acid (using a coupling agent) to form an N-acyl serinamide intermediate. This step introduces the desired substituent that will ultimately be at the C2 position of the oxazoline (B21484) ring.

-

Cyclodehydration: The resulting intermediate undergoes intramolecular cyclization via dehydration to form the oxazoline ring. This critical step can be achieved using various modern reagents that preserve stereochemical integrity.

Key cyclodehydration methods include:

-

Burgess Reagent: A mild and effective reagent for dehydrating serine derivatives to oxazolines without altering the stereochemistry.[7]

-

Molybdenum Catalysis: Molybdenum(VI) dioxide complexes, such as MoO₂(acac)₂, have been shown to be highly effective catalysts for the cyclodehydration of N-acyl serinamides, even those containing sensitive protecting groups like Fmoc.[8]

-

Mitsunobu Reaction: Intramolecular Mitsunobu conditions (e.g., PPh₃, DIAD) can effect the cyclization by activating the primary alcohol.[9]

-

Deoxo-Fluor/DAST: These reagents can also be used for the cyclization of the corresponding β-hydroxy amide intermediate.[10]

Precursor to Other Chiral Heterocycles

The trifunctional nature of serinamide allows for its conversion into other important chiral heterocycles, such as thiazolines and aziridines.

-

Thiazolines: Conversion of the hydroxyl group into a better leaving group (e.g., via tosylation or mesylation) followed by reaction with a sulfur nucleophile can generate a cysteine-amide analogue, which can then be cyclized to form a chiral thiazoline. Alternatively, reaction with Lawesson's reagent can convert the intermediate N-acyl serinamide to a thioamide, which can then undergo cyclization.[7]

-

Aziridines: Intramolecular ring-closing reactions, often proceeding through activation of the hydroxyl group, can furnish chiral aziridine-2-carboxamides, which are valuable synthetic intermediates.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for key transformations involving this compound and its derivatives.

Table 4.1: Synthesis of L-Serinamide Hydrochloride

| Starting Material | Reagents | Solvent | Time | Temperature | Yield | Reference |

| L-Serine methyl ester HCl | Aqueous Ammonia (B1221849) | H₂O | 48 h | Room Temp. | 87.5% | [1] |

Table 4.2: Representative Peptide Coupling Conditions

| Amine Component | N-Protected Acid | Coupling Reagent | Base | Solvent | Time | Temperature | Typical Yield | Reference(s) |

| H-Ser-NH₂·HCl | Fmoc-AA-OH (1.2 eq) | HATU (1.2 eq) | DIPEA (3 eq) | DMF | 1-4 h | Room Temp. | >90% | [5] |

| H-Ser-NH₂·HCl | Boc-AA-OH (1.0 eq) | EDC·HCl (1.2 eq), HOBt (1.2 eq) | DIPEA (2 eq) | DCM | 12-18 h | 0°C to RT | 70-95% | [8] |

Table 4.3: Cyclodehydration of N-Acyl Serinamide Derivatives to Chiral Oxazolines

| Substrate | Reagent/Catalyst | Solvent | Time | Temperature | Yield | Reference |

| Fmoc-Phe-Ser-NH₂ | MoO₂(acac)₂, 6-Me-Pic | Toluene | 2.5 h | Reflux | 95% | [8] |

| Fmoc-Ile-Ser-NH₂ | MoO₂(acac)₂, 6-Me-Pic | Toluene | 2.5 h | Reflux | 83% | [8] |

| N-Acyl Serine Derivative | Burgess Reagent | THF | 1-3 h | Reflux | Good to Excellent | [7] |

| β-Hydroxy Amide | PPh₃, I₂, Et₃N | CH₂Cl₂ | 12 h | Room Temp. | High | [5] |

Detailed Experimental Protocols

Protocol: Synthesis of L-Serinamide Hydrochloride (this compound)[1]

-

Reaction Setup: In a round-bottom flask, dissolve L-serine methyl ester hydrochloride (1.0 eq, e.g., 3.5 g, 22.5 mmol) in concentrated aqueous ammonia (e.g., 100 mL).

-

Reaction Execution: Seal the flask and stir the solution vigorously at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, remove the ammonia by distillation under reduced pressure.

-

Isolation: To the residue, add a small amount of dilute hydrochloric acid to ensure the product is fully protonated and dissolved.

-

Purification: Freeze-dry the resulting solution (lyophilize) to obtain the product as a light-yellow solid. The reported yield for this procedure is 87.5%.[1]

Protocol: Peptide Bond Formation with this compound (HATU Coupling)[5]

-

Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.

-

Coupling: Dissolve this compound (1.1 eq) in a minimum amount of DMF, adding 1.1 equivalents of DIPEA to neutralize the hydrochloride salt and free the amine. Add this solution to the activated ester mixture.

-

Reaction Execution: Stir the reaction at room temperature for 1-4 hours. Monitor for the consumption of the amine starting material by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure N-protected dipeptide amide.

Protocol: Two-Step Synthesis of a Chiral Oxazoline from this compound

Step A: N-Acylation

-

Reaction Setup: Suspend this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a flask cooled to 0°C.

-

Base Addition: Add triethylamine (B128534) (Et₃N) or DIPEA (2.2 eq) to the suspension and stir for 10 minutes to form the free base in situ.

-

Acylation: Slowly add the desired acyl chloride or anhydride (1.05 eq) dropwise to the cold suspension.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS indicates full consumption of the starting material.

-

Work-up and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with dilute acid and brine, dry over Na₂SO₄, and concentrate. The crude N-acyl serinamide can often be used directly in the next step or purified by crystallization or chromatography.

Step B: Cyclodehydration using Burgess Reagent [7]

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the crude N-acyl serinamide (1.0 eq) from Step A in anhydrous tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Add Burgess reagent (1.1-1.3 eq) in one portion.

-

Reaction Execution: Heat the mixture to reflux (approx. 66°C) and stir for 1-3 hours, monitoring the formation of the oxazoline product by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to isolate the enantiopure 2-substituted oxazoline.

Synthetic Workflows and Logical Diagrams

The following diagrams, generated using DOT language, illustrate the key synthetic pathways described.

Diagram 6.1: Overview of the synthetic utility of this compound.

Diagram 6.2: Common cyclodehydration strategies for oxazoline synthesis.

Diagram 6.3: Workflow for HATU-mediated peptide coupling with this compound.

Conclusion

This compound is a powerful and economical chiral precursor for high-value synthetic targets. Its utility in constructing peptide C-terminal amides is well-established, while its role as a progenitor for chiral oxazoline ligands and intermediates is a cornerstone of modern asymmetric synthesis. The straightforward, two-step conversion to oxazolines via N-acylation and subsequent cyclodehydration offers a reliable and stereocontrolled route to a vast library of chiral structures. The experimental protocols and quantitative data provided herein serve as a practical resource for researchers aiming to leverage this versatile building block in drug discovery and development programs.

References

- 1. New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands | IDEALS [ideals.illinois.edu]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. A synthesis of N-bridged 5,6-bicylic pyridines via a mild cyclodehydration using the burgess reagent and discovery of a novel carbamylsulfonylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atlanchimpharma.com [atlanchimpharma.com]

- 7. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Spectroscopic Analysis of L-Serinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for L-Serinamide hydrochloride (H-Ser-NH2.HCl), a derivative of the amino acid serine. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols relevant for the acquisition of such data. This information is crucial for the characterization and quality control of L-Serinamide hydrochloride in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for L-Serinamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.3 | br s | -NH₃⁺ |

| ~7.8 | br s | -CONH₂ |

| ~7.6 | br s | -CONH₂ |

| ~5.5 | t | -OH |

| ~3.8 | m | α-CH |

| ~3.6 | m | β-CH₂ |

Note: Spectra recorded in DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C=O (amide) |

| ~61 | β-CH₂ |

| ~56 | α-CH |

Note: Spectra recorded in DMSO-d₆. Chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

ATR-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H and N-H stretching |

| ~2800-3200 | Broad | N-H stretching (Ammonium) |

| ~1680 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amine) |

| ~1410 | Medium | C-N stretching |

| ~1050 | Strong | C-O stretching |

Mass Spectrometry (MS)

No experimental mass spectrometry data for L-Serinamide hydrochloride was readily available in the public domain. However, based on its structure, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 105.07.

Predicted ESI-MS Fragmentation:

Electrospray ionization (ESI) is a soft ionization technique, and significant fragmentation is not always observed. However, potential fragmentation pathways could involve the loss of ammonia (B1221849) (NH₃) or water (H₂O).

| m/z (predicted) | Fragment |

| 105.07 | [M+H]⁺ |

| 88.06 | [M+H - NH₃]⁺ |

| 87.05 | [M+H - H₂O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization for specific instruments and sample batches.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of L-Serinamide hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous by gentle vortexing.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-